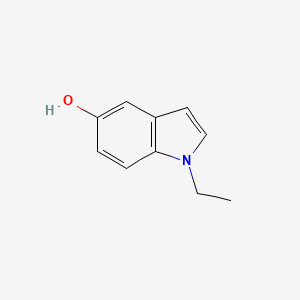

1-Ethyl-1H-indol-5-ol

Description

Properties

IUPAC Name |

1-ethylindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-2-11-6-5-8-7-9(12)3-4-10(8)11/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTYDAWLZLQLOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1-Ethyl-1H-indol-5-ol: A Methodological Guide

Executive Summary

The 5-hydroxyindole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous serotonin (5-HT) receptor modulators, melatonergic ligands, and kinase inhibitors (1[1]). Specifically, 1-Ethyl-1H-indol-5-ol (N-ethyl-5-hydroxyindole) is a critical building block for synthesizing lipophilic indole derivatives. However, synthesizing this molecule via direct alkylation presents a classic chemoselectivity dilemma.

This technical guide provides a field-proven, self-validating two-step protocol for the synthesis of 1-Ethyl-1H-indol-5-ol. By utilizing a temporary methyl ether protecting group, we bypass competing O-alkylation, ensuring absolute regioselectivity at the indole nitrogen.

Strategic Rationale & Mechanistic Grounding

As application scientists, we must design synthetic routes where chemical causality drives high yield and reproducibility. The direct N-alkylation of 5-hydroxyindole is fundamentally flawed due to the inherent pKa differences within the molecule.

When 5-hydroxyindole is treated with a base, the more acidic hydroxyl group is deprotonated first, leading to preferential O-alkylation (forming 5-ethoxyindole) rather than the desired N-alkylation. To circumvent this, our protocol uses 5-methoxyindole as the starting material. The methyl ether acts as a robust protecting group during the strong-base N-alkylation phase, after which it is selectively cleaved using a Lewis acid.

Table 1: Physicochemical Properties & Regioselectivity Predictors

| Functional Group | Approximate pKa | Nucleophilicity State (Basic Conditions) | Preferred Alkylation Pathway |

| Phenol O-H (C5) | ~10.0 | Phenoxide Anion (Highly reactive) | O-Alkylation (Rapid, competing) |

| Indole N-H | ~16.2 | Indolide Anion (Moderately reactive) | N-Alkylation (Requires strong base) |

Synthetic Pathway Visualization

Figure 1: Two-step synthetic pathway for 1-Ethyl-1H-indol-5-ol via N-alkylation and demethylation.

Experimental Protocols: A Self-Validating System

The following methodologies are engineered to be self-validating; each step includes observable checkpoints to confirm mechanistic progression. Standard indole N-alkylation employs indoles, sodium hydride, and alkyl halides in polar aprotic solvents (2[2]).

Protocol 1: Synthesis of 1-Ethyl-5-methoxyindole

-

Objective: Regioselective N-alkylation via an SN2 mechanism.

-

Reagents: 5-Methoxyindole (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.5 eq), Ethyl Bromide (1.2 eq), anhydrous DMF.

Step-by-Step Procedure & Causality:

-

Preparation: Charge a flame-dried, argon-purged flask with anhydrous DMF and cool to 0 °C.

-

Deprotonation: Add NaH portion-wise. Causality: Portion-wise addition controls the exothermic release of H₂ gas, preventing solvent bumping and ensuring the complete, safe formation of the indolide anion.

-

Substrate Addition: Add a solution of 5-methoxyindole in DMF dropwise. Stir for 30 minutes at 0 °C until gas evolution ceases (Self-validation checkpoint).

-

Alkylation: Introduce ethyl bromide (EtBr) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 4 hours. Causality: EtBr is highly volatile (bp ~38 °C); initiating the reaction at 0 °C prevents evaporative loss before the nucleophilic attack occurs.

-

Workup: Quench carefully with cold water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x). Causality: DMF is notoriously difficult to remove via evaporation; extensive brine washing partitions DMF into the aqueous phase, preventing chromatography failure.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) yields the intermediate 1-Ethyl-5-methoxy-1H-indole (3[3]) as a pale yellow oil.

Protocol 2: Demethylation to 1-Ethyl-1H-indol-5-ol

-

Objective: Cleavage of the methyl ether without degrading the acid-sensitive indole core.

-

Reagents: 1-Ethyl-5-methoxyindole (1.0 eq), Boron Tribromide (1.0 M in DCM, 3.0 eq), anhydrous DCM.

Step-by-Step Procedure & Causality:

-

Preparation: Dissolve 1-ethyl-5-methoxyindole in anhydrous DCM under argon. Cool to -78 °C using a dry ice/acetone bath.

-

Lewis Acid Addition: Add BBr₃ solution dropwise over 15 minutes. Causality: Indoles are highly prone to polymerization in strong Brønsted acids. BBr₃ provides a milder Lewis acid alternative. At -78 °C, the coordination of boron to the ether oxygen is tightly controlled, preventing electrophilic bromination of the electron-rich indole ring.

-

Cleavage: Allow the mixture to slowly warm to RT and stir for 12 hours.

-

Quenching: Recool to 0 °C and meticulously quench with saturated aqueous NaHCO₃. Causality: BBr₃ reacts violently with water to generate HBr. NaHCO₃ immediately neutralizes this acid, protecting the fragile indole nucleus from degradation.

-

Purification: Extract with DCM, dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 7:3) to yield 1-Ethyl-1H-indol-5-ol as an off-white solid.

Figure 2: Step-by-step experimental workflow and causal checkpoints for the synthesis.

Analytical Characterization Data

Verification of the final product requires confirming both the presence of the N-ethyl group and the successful unmasking of the C5-hydroxyl group. The disappearance of the N-H signal (~8.0 ppm) and the appearance of the ethyl aliphatic signals are primary indicators of successful Step 1, while the reappearance of an exchangeable O-H signal confirms Step 2.

Table 2: Characterization Data for 1-Ethyl-1H-indol-5-ol

| Analytical Technique | Parameter / Shift | Assignment / Structural Observation |

| ¹H NMR (400 MHz, CDCl₃) | Indole C7-H | |

| Indole C2-H | ||

| Indole C4-H | ||

| Indole C6-H | ||

| Indole C3-H | ||

| -OH (Exchangeable with D₂O) | ||

| N-CH₂ -CH₃ (Confirms N-alkylation) | ||

| N-CH₂-CH₃ | ||

| ¹³C NMR (100 MHz, CDCl₃) | Core indole aromatic carbons | |

| N-CH₂ and -CH₃ carbons | ||

| HRMS (ESI-TOF) | m/z[M+H]⁺ calcd for C₁₀H₁₂NO: 162.0919 | Found: 162.0915 (Confirms exact mass) |

| FTIR (ATR, cm⁻¹) | 3350 (br), 2975, 1620, 1485, 1220 | O-H stretch (broad), C-H stretch, C=C aromatic, C-N stretch, C-O stretch |

References

-

Title: Protocol for N-Alkylation of 7-Fluoro-1H-indole Source: Benchchem URL: [2]

-

Title: Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles Source: ACS Omega URL: [1]

-

Title: 1-Ethyl-5-methoxy-1H-indole | C11H13NO | CID 42609237 Source: PubChem (NIH) URL: [3]

Sources

Spectroscopic Characterization of 1-Ethyl-1H-indol-5-ol: A Technical Guide for Researchers

This guide provides an in-depth analysis of the expected spectroscopic data for the synthetic indole derivative, 1-Ethyl-1H-indol-5-ol. As a key structural motif in numerous biologically active compounds, the precise characterization of substituted indoles is paramount for advancing drug discovery and development. This document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), drawing upon spectral data from closely related analogs and the broader scientific literature.

Molecular Structure and Spectroscopic Highlights

1-Ethyl-1H-indol-5-ol is a bifunctional indole derivative featuring an ethyl group at the nitrogen of the pyrrole ring and a hydroxyl group at the 5-position of the benzene ring. These substitutions introduce distinct spectroscopic signatures that are critical for its unambiguous identification. The following sections will detail the expected NMR, IR, and MS data, providing a comprehensive spectroscopic profile of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Ethyl-1H-indol-5-ol is anticipated to display a series of well-resolved signals corresponding to the aromatic protons of the indole core, the protons of the N-ethyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the N-alkylation.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Ethyl-1H-indol-5-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.10 - 7.20 | d | ~2.5 |

| H-3 | 6.35 - 6.45 | d | ~2.5 |

| H-4 | 7.25 - 7.35 | d | ~8.5 |

| H-6 | 6.75 - 6.85 | dd | ~8.5, ~2.0 |

| H-7 | 6.90 - 7.00 | d | ~2.0 |

| OH | 4.50 - 5.50 | br s | - |

| N-CH₂ | 4.05 - 4.15 | q | ~7.3 |

| N-CH₂CH₃ | 1.40 - 1.50 | t | ~7.3 |

The presence of the N-ethyl group is confirmed by the disappearance of the characteristic N-H proton signal typically observed in unsubstituted indoles between δ 8.0-12.0 ppm.[1][2] The ethyl group itself will present as a quartet for the methylene protons and a triplet for the methyl protons.[3] The hydroxyl group at C-5 is expected to increase the electron density in the benzene ring, leading to a general upfield shift of the aromatic protons compared to unsubstituted indole.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, detailing the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Ethyl-1H-indol-5-ol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 123 - 125 |

| C-3 | 101 - 103 |

| C-3a | 129 - 131 |

| C-4 | 111 - 113 |

| C-5 | 150 - 152 |

| C-6 | 105 - 107 |

| C-7 | 112 - 114 |

| C-7a | 131 - 133 |

| N-CH₂ | 41 - 43 |

| N-CH₂CH₃ | 15 - 17 |

The carbon directly attached to the hydroxyl group (C-5) will be significantly deshielded, appearing in the downfield region of the aromatic spectrum. The N-ethyl carbons will be observed in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-1H-indol-5-ol in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 160 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of 1-Ethyl-1H-indol-5-ol will exhibit characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Bands for 1-Ethyl-1H-indol-5-ol

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C-N stretch | 1300 - 1350 | Medium |

| C-O stretch (hydroxyl) | 1200 - 1260 | Strong |

The most prominent feature will be the broad O-H stretching band of the hydroxyl group.[5] The absence of an N-H stretching band around 3400 cm⁻¹ is a key indicator of N-substitution.[6][7] The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region.[8]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Caption: Workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

The mass spectrum of 1-Ethyl-1H-indol-5-ol is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrum Data for 1-Ethyl-1H-indol-5-ol (under Electron Ionization)

| m/z | Ion | Predicted Relative Intensity |

| 175 | [M]⁺ | High |

| 160 | [M - CH₃]⁺ | Medium |

| 146 | [M - C₂H₅]⁺ | High |

| 118 | [M - C₂H₅ - CO]⁺ | Medium |

The molecular ion peak [M]⁺ is predicted at m/z 175, corresponding to the molecular weight of the compound. A significant fragmentation pathway for N-alkylated indoles is the loss of the alkyl substituent.[9] Therefore, a prominent peak at m/z 146, resulting from the loss of the ethyl group (C₂H₅), is expected. Further fragmentation may involve the loss of a methyl radical from the ethyl group, giving a peak at m/z 160.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is bombarded with a high-energy electron beam.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, generating charged droplets.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for mass spectrometry.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural characterization of 1-Ethyl-1H-indol-5-ol. The predicted spectroscopic data presented in this guide, derived from the analysis of related compounds and fundamental principles, offers a robust framework for researchers to confirm the synthesis and purity of this important indole derivative. This detailed spectroscopic profile is essential for ensuring the quality and reliability of materials used in further chemical and biological investigations.

References

-

He, X., et al. (2010). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Chromatography B, 878(24), 2237-2244. [Link]

-

Giraud, S., et al. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 433-443. [Link]

-

Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(5), 545-552. [Link]

-

Robles-Yan, Y., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1694-1702. [Link]

-

Liu, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2879. [Link]

-

Joseph-Nathan, P., et al. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 333-338. [Link]

-

Robles-Yan, Y., et al. (2020). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. ChemRxiv. [Link]

-

Jardine, R. V., & Brown, R. K. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Canadian Journal of Chemistry, 41(8), 2067-2071. [Link]

-

Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 261160, 1-Ethyl-1H-indole. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

NIST. (n.d.). 1H-Indole, 1-ethyl-. In NIST Chemistry WebBook. [Link]

-

Ogiwara, Y., & Sakai, N. (2021). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry, 86(5), 4216-4226. [Link]

-

Gini, A., et al. (2018). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 14, 2520-2528. [Link]

-

Fender, J., et al. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemical & Photobiological Sciences, 13(10), 1436-1444. [Link]

-

Aljamali, N. M. (n.d.). 1 H.NMR of compound[1] Their 1 H.NMR-spectra showed important peaks at... ResearchGate. [Link]

-

Kaźmierczak-Barańska, J., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Catalysts, 10(7), 810. [Link]

-

Al-Sultani, A. A. H. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 5(2), 123-131. [Link]

-

Al-Obaidi, A., et al. (2023). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Egyptian Journal of Chemistry, 66(11), 349-360. [Link]

-

Reddy, B. V. S., et al. (2016). Regioselective C5−H Direct Iodination of Indoles. Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

NIST. (n.d.). 1H-Indol-5-ol. In NIST Chemistry WebBook. [Link]

-

Muthusubramanian, S., et al. (2020). Optical properties of 3-substituted indoles. New Journal of Chemistry, 44(33), 14226-14234. [Link]

-

Wang, B., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(34), 11944-11951. [Link]

-

Kumar, A., et al. (2013). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 5(2), 233-240. [Link]

-

G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179. [Link]

-

Tamura, M., et al. (2014). ChemInform Abstract: Selective N-Alkylation of Indoles with Primary Alcohols Using a Pt/HBEA Catalyst. ChemInform, 45(32). [Link]

-

Fiaschi, M., et al. (2024). Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent - Supporting Information. Dalton Transactions. [Link]

-

Al-Warhi, T., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 329. [Link]

-

PubChem. (n.d.). Ethyl 1-ethyl-5-hydroxy-2-methyl-1h-indole-3-carboxylate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 1H-Indol-5-ol [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Ethyl-1H-indol-5-ol

The following technical guide provides an in-depth analysis of 1-Ethyl-1H-indol-5-ol , a specialized indole derivative utilized as a scaffold in medicinal chemistry.

Chemical Class: Indole Derivative / Phenolic Heterocycle Primary Application: Pharmaceutical Intermediate (Serotonergic Modulators, Kinase Inhibitors)[1]

Introduction & Structural Identity

1-Ethyl-1H-indol-5-ol (also known as N-Ethyl-5-hydroxyindole) is a bicyclic heteroaromatic compound characterized by an indole core substituted with an ethyl group at the pyrrolic nitrogen (

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Ethyl-1H-indol-5-ol |

| Common Synonyms | 1-Ethyl-5-hydroxyindole; N-Ethyl-5-indolol |

| CAS Registry Number | Not widely listed in public commodity catalogs; typically synthesized in situ or custom ordered.[1] (Related: 1-Ethylindole CAS 10604-59-8) |

| Molecular Formula | |

| Molecular Weight | 161.20 g/mol |

| SMILES | CCN1C=CC2=C1C=CC(O)=C2 |

Physicochemical Profile

The physical properties of 1-Ethyl-1H-indol-5-ol are governed by the interplay between the hydrophobic N-ethyl group and the hydrophilic phenolic hydroxyl group.[1]

Key Physical Constants

| Property | Value (Experimental/Predicted) | Context & Significance |

| Physical State | Solid (Crystalline) | Typically off-white to beige; darkens upon oxidation.[1] |

| Melting Point | 95–105 °C (Approx.) | Lower than 5-hydroxyindole (105–110 °C) due to disruption of H-bonding at |

| Boiling Point | ~340 °C (at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Good organic solubility; poor water solubility compared to non-alkylated indoles. |

| pKa (Phenolic) | ~10.0 | The OH group is weakly acidic, forming phenolate anions under basic conditions ( |

| LogP | ~2.3 | Higher lipophilicity than 5-hydroxyindole (LogP ~1.4), improving membrane permeability.[1] |

Chemical Reactivity & Stability

Understanding the reactivity profile is critical for utilizing this compound in synthetic workflows without degradation.

Electronic Properties

The indole ring is electron-rich.[1][3] The

Oxidation Sensitivity (Critical Handling Parameter)

Like all 5-hydroxyindoles, this compound is prone to oxidation by atmospheric oxygen.[1]

-

Mechanism: Oxidation leads to the formation of quinone imine intermediates, resulting in insoluble melanin-like polymers (brown/black tar).[1]

-

Prevention: Must be stored under inert gas (Argon/Nitrogen) at low temperatures (-20°C).[1]

Reactivity Mapping

-

O-Alkylation: The phenolic -OH can be selectively alkylated (e.g., with alkyl halides/carbonates) to form ethers.[1]

-

C-3 Functionalization: The most reactive site for Vilsmeier-Haack formylation, Mannich reactions, or halogenation.[1]

-

N-Dealkylation: The N-ethyl group is metabolically stable but can be removed under harsh chemical conditions (e.g., strong Lewis acids), though it is generally considered a permanent modification in drug design.[1]

Synthesis & Purification Protocols

Since 1-Ethyl-1H-indol-5-ol is often not available in bulk, it is synthesized via N-alkylation of protected precursors .[1] Direct ethylation of 5-hydroxyindole is discouraged due to competing O-alkylation.[1]

Recommended Synthetic Route

Strategy: Protection of 5-OH

Step 1: N-Ethylation of 5-Benzyloxyindole[1]

-

Reagents: 5-Benzyloxyindole, Sodium Hydride (NaH, 60% dispersion), Ethyl Iodide (EtI), DMF (anhydrous).

-

Protocol:

-

Suspend NaH (1.2 eq) in DMF at 0°C under Argon.

-

Add 5-Benzyloxyindole (1.0 eq) dropwise.[1] Stir 30 min (Solution turns yellow/brown as anion forms).

-

Add Ethyl Iodide (1.1 eq) slowly.

-

Warm to Room Temp (RT) and stir 2-4 hours.

-

Quench: Pour into ice water. Extract with Ethyl Acetate.[1]

-

Yield: High (>90%). Product: 1-Ethyl-5-benzyloxyindole.[1]

-

Step 2: Hydrogenolysis (Deprotection)[1]

-

Reagents: 1-Ethyl-5-benzyloxyindole,

gas (balloon), 10% Pd/C catalyst, Methanol/Ethanol. -

Protocol:

-

Dissolve intermediate in MeOH. Add Pd/C (10% w/w).

-

Stir under

atmosphere at RT for 4-12 hours. -

Filtration: Filter through Celite to remove Pd/C.[1]

-

Concentration: Evaporate solvent under reduced pressure.

-

Purification: Recrystallize from Toluene/Hexane or use Flash Chromatography (Hexane:EtOAc) if necessary.[1]

-

Visualization: Synthetic Pathway

Caption: Two-step regioselective synthesis preventing O-alkylation side reactions.

Applications in Drug Development

The 1-ethyl-5-hydroxyindole scaffold is a "privileged structure" in medicinal chemistry, mimicking the serotonergic pharmacophore while altering metabolic stability and receptor subtype selectivity.[1]

Serotonin (5-HT) Receptor Modulation[1]

-

Mechanism: The 5-hydroxyindole core mimics Serotonin (5-HT).[1] The N-ethyl group adds steric bulk, often increasing selectivity for 5-HT2 or 5-HT6 receptors over 5-HT1 subtypes.[1]

-

Therapeutic Areas: CNS disorders (Depression, Schizophrenia, Obesity).

Kinase Inhibition

-

Indole derivatives are frequent scaffolds in ATP-competitive kinase inhibitors.[1] The 5-OH position serves as a "hinge binder" or a site for solubilizing group attachment via ether linkages.[1]

Metabolite Standards

-

Used as a reference standard in metabolic stability assays for N-ethylated indole drugs, helping to identify dealkylation or hydroxylation pathways in liver microsome (LM) stability tests.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Acute Toxicity | H302: Harmful if swallowed.[1] | Do not eat/drink in lab.[1] |

| Skin/Eye Irritation | H315/H319: Causes skin/eye irritation.[1] | Wear nitrile gloves and safety goggles. |

| Storage | Light & Air Sensitive. | Store at -20°C under Argon/Nitrogen. Protect from light.[1] |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 261160, 1-Ethyl-1H-indole (Parent Scaffold Data).[1] Retrieved from [Link]

Sources

Introduction: The Significance of 1-Ethyl-1H-indol-5-ol and Its Three-Dimensional Structure

An in-depth technical guide on the crystal structure analysis of 1-Ethyl-1H-indol-5-ol for researchers, scientists, and drug development professionals.

The indole scaffold is a privileged heterocyclic motif, central to a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antihypertensive properties.[3] 1-Ethyl-1H-indol-5-ol, a specific derivative, holds potential as a key intermediate or a bioactive molecule itself, particularly due to the hydroxyl group at the 5-position which can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets.[4][5]

In modern drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental prerequisite for rational design.[6][7] X-ray crystallography stands as the definitive method for elucidating this atomic-level detail, providing unambiguous information on molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern the properties of a solid-state material.[7][8] The knowledge of a crystal structure is paramount in drug development for several reasons:

-

Structure-Based Drug Design (SBDD): It provides the empirical foundation for designing potent and selective ligands that fit precisely into the active sites of protein targets.[6]

-

Polymorph Screening: The crystalline form of an active pharmaceutical ingredient (API) profoundly affects its physicochemical properties, such as solubility, stability, and bioavailability.[9][10] Identifying and characterizing all possible polymorphs is critical to avoid late-stage development failures.[9]

-

Intellectual Property: A well-characterized crystal structure is a cornerstone of patent protection for a new chemical entity.

This guide provides a comprehensive, in-depth walkthrough of the complete workflow for the crystal structure analysis of 1-Ethyl-1H-indol-5-ol, from initial synthesis and crystallization to the final interpretation of the structural data. It is designed to equip researchers with both the practical protocols and the underlying scientific rationale necessary for a successful crystallographic study.

Part 1: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of a single crystal suitable for diffraction analysis. This is often the most challenging bottleneck in the entire process.[11][12]

Synthesis of 1-Ethyl-1H-indol-5-ol

While numerous methods exist for the synthesis of indole derivatives, a common and effective approach involves the N-alkylation of a suitable indole precursor.[13] A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

-

Starting Material: Begin with commercially available 5-hydroxyindole.

-

Deprotonation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 5-hydroxyindole in a polar aprotic solvent such as Dimethylformamide (DMF). Add a suitable base, like sodium hydride (NaH), portion-wise at 0°C to deprotonate the indole nitrogen. The choice of a strong base is critical to ensure complete deprotonation of the N-H group over the more acidic O-H group, although protection of the hydroxyl group may be necessary depending on the specific reaction conditions.

-

Alkylation: Introduce ethyl iodide (or ethyl bromide) to the reaction mixture and allow it to warm to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench it carefully with water. Extract the product into an organic solvent like ethyl acetate. The organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure 1-Ethyl-1H-indol-5-ol.[13]

The Art and Science of Crystallization

Obtaining a single crystal of sufficient size and quality is paramount for a successful X-ray diffraction experiment.[14] The process involves two main stages: nucleation, the initial formation of a tiny crystalline aggregate, and subsequent crystal growth.[14][15]

Causality Behind Experimental Choices: The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate. Rapid precipitation ("crashing out") leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.[16] The choice of solvent is critical; an ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.

Common Crystallization Methods for Small Organic Molecules:

-

Slow Evaporation: This is often the simplest and first method to try.[14] The compound is dissolved in a suitable solvent or solvent mixture to near saturation. The vial is then loosely covered (e.g., with parafilm pierced with a few needle holes) to allow the solvent to evaporate slowly over days or weeks.[14]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool to room temperature, and then potentially moved to a refrigerator or freezer, very slowly. The gradual decrease in solubility induces crystallization.[10]

-

Vapor Diffusion: The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble). This solution is placed in a small, open vial, which is then enclosed within a larger, sealed chamber containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.

Protocol: Crystallization Screening for 1-Ethyl-1H-indol-5-ol

-

Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water, and mixtures thereof).

-

Setup: Prepare small-scale crystallization trials using about 1-5 mg of the purified compound in 0.5-1 mL vials.

-

Execution: Employ the slow evaporation technique across multiple solvent systems simultaneously. For example, prepare solutions in ethyl acetate/hexane, acetone, and methanol.

-

Observation: Regularly inspect the vials under a microscope for the formation of single, well-defined crystals with sharp edges and clear faces.

Part 2: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern. This pattern contains the fundamental information about the crystal's internal structure.[17]

Crystal Mounting and Data Collection

The selected crystal is carefully mounted on a goniometer head. For data collection at low temperatures (typically 100 K), which is standard practice to minimize thermal motion and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.[18]

The mounted crystal is then placed in an X-ray diffractometer. The instrument rotates the crystal while irradiating it with monochromatic X-rays.[17] A detector records the positions and intensities of the diffracted X-ray beams, which appear as spots or "reflections".[19]

Experimental Workflow: Data Collection

-

Crystal Selection: Under a microscope, select a single crystal with dimensions typically in the range of 0.1-0.3 mm, free of cracks or defects.

-

Mounting: Secure the crystal on a cryo-loop using a small amount of cryo-protectant oil.

-

Cooling: Flash-cool the crystal to 100 K in the cold nitrogen stream of the diffractometer.

-

Data Acquisition: A full dataset is collected by rotating the crystal through a specific range (e.g., 180-360 degrees), recording thousands of reflections.[17][20] The exposure time for each image and the total rotation range are optimized to ensure good data quality.

Caption: General workflow from synthesis to final structure analysis.

Part 3: Structure Solution and Refinement

The collected diffraction data (intensities and positions of reflections) must be translated into a three-dimensional atomic model. This is a multi-step computational process.[21]

Data Processing and Structure Solution

The raw diffraction images are first processed. This involves indexing the reflections to determine the unit cell dimensions and crystal system, and then integrating the intensities of each reflection.[17][22]

The central challenge in crystallography is the "phase problem".[21] While the intensities of the reflections are measured, their phase information is lost. For small molecules like 1-Ethyl-1H-indol-5-ol, this problem is typically solved using direct methods , which employ statistical relationships between the reflection intensities to estimate the initial phases.[21] These initial phases are used to calculate a preliminary electron density map.

Model Building and Refinement

An initial atomic model is built into the electron density map. This model is then refined using a least-squares method.[21][23] Refinement is an iterative process that adjusts the atomic positions, and their thermal displacement parameters, to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model.[21][24]

The quality of the final model is assessed using several metrics, most notably the R-factors (R1 and wR2), which quantify the difference between the observed and calculated structure factors. Lower R-values indicate a better fit of the model to the experimental data.[19]

Caption: The iterative cycle of crystallographic structure refinement.

Part 4: Analysis of the Crystal Structure of 1-Ethyl-1H-indol-5-ol

With a refined model, a detailed analysis of the molecular and supramolecular structure can be performed. While a specific experimental structure for 1-Ethyl-1H-indol-5-ol is not publicly available as of this writing, we can present a table of expected parameters based on typical small-molecule organic crystal structures.

Crystallographic Data Summary

The following table summarizes the kind of data that would be obtained from a successful crystallographic experiment.

| Parameter | Value (Hypothetical Example) | Significance |

| Chemical Formula | C₁₀H₁₁NO | Confirms the elemental composition of the crystal. |

| Formula Weight | 161.20 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the symmetry of the unit cell.[21] |

| Space Group | P2₁/c | The specific symmetry operations that define the arrangement of molecules in the crystal. |

| a, b, c (Å) | 8.5, 10.2, 9.8 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.4, 90 | The angles of the unit cell. |

| Volume (ų) | 821.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| Temperature (K) | 100(2) | The temperature at which the diffraction data were collected. |

| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54178 (Cu Kα) | The wavelength of the X-rays used for the experiment. |

| Final R1 [I > 2σ(I)] | 0.045 | A key indicator of the quality of the fit between model and data (typically < 0.05).[19] |

| wR2 (all data) | 0.115 | A weighted R-factor calculated on all data. |

| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good refinement. |

Molecular Structure and Intermolecular Interactions

The analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The indole ring is expected to be largely planar. A key feature to analyze would be the intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group (-OH). It is highly probable that the hydroxyl group will act as a hydrogen bond donor to the oxygen or nitrogen atom of a neighboring molecule, forming chains or networks that dictate the crystal packing.

mol1 [label=<

Molecule A O-H··· 1-Ethyl-1H-indol-5-ol

];

mol2 [label=<

Molecule B ···N 1-Ethyl-1H-indol-5-ol

];

mol3 [label=<

Molecule C ···O 1-Ethyl-1H-indol-5-ol

];

mol1:O -> mol2:N [label=" H-Bond (Donor-Acceptor)", color="#EA4335"]; mol1:O -> mol3:O [label=" H-Bond (Donor-Acceptor)", color="#EA4335"]; }

Caption: Potential hydrogen bonding patterns in the crystal lattice.

Conclusion

The crystal structure analysis of 1-Ethyl-1H-indol-5-ol provides definitive, high-resolution insight into its molecular architecture and solid-state packing. This empirical data is invaluable for drug development professionals and materials scientists, enabling informed decisions in lead optimization, formulation development, and the prediction of material properties. The workflow described herein, from rational synthesis and meticulous crystallization to precise data collection and rigorous refinement, represents a robust pathway to obtaining this critical structural information. The resulting atomic coordinates and interaction patterns serve as the ultimate foundation for understanding the relationship between structure and function.

References

- Fiveable. (n.d.). Crystal Structure Determination & Refinement.

- ePrints Soton. (2023, March 1). Advanced crystallisation methods for small organic molecules.

- SPT Labtech. (n.d.). Chemical crystallization.

- Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.

- IUCr Journals. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules.

- PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.

- OMICS International. (n.d.). The Role of Crystallography in Drug Development.

- Zhanghua - Filter Dryer. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing.

- ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals.

- Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.

- PMC - NIH. (n.d.). The role of crystallography in drug design.

- Wikipedia. (n.d.). X-ray crystallography.

- ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement.

- Chemistry LibreTexts. (2023, August 29). X-ray Crystallography.

- PMC - NIH. (n.d.). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment.

- PMC - NIH. (n.d.). Collection of X-ray diffraction data from macromolecular crystals.

- PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.

- Oxford Academic. (n.d.). 6 Solution and Refinement of Crystal Structures | Fundamentals of Crystallography.

- MIT. (n.d.). Structure refinement: some background theory and practical strategies.

- Protein X-ray Crystallography: Basic principles. (n.d.).

- R Discovery. (n.d.). Determination of the structure and structural formulas of organic compounds from crystallographic data.

- YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing.

- ijarsct. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.

- Semantic Scholar. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

- Chemical Society Reviews (RSC Publishing). (2013, November 22). Predicting crystal structures of organic compounds.

- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.

- Wikipedia. (n.d.). Cambridge Structural Database.

- ResearchGate. (2023, May 26). (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.

- PMC. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.

- PDB-101. (n.d.). Learn: Guide to Understanding PDB Data: Crystallographic Data.

- Oxford Academic. (n.d.). Crystallographic databases | Crystal Structure Analysis: Principles and Practice.

- Maastricht University Library. (n.d.). CSD - Cambridge Structural Database.

- PMC. (n.d.). Crystal structure of 1-ethyl-5-iodoindolin-2-one.

- PubChem - NIH. (n.d.). 1-Ethyl-1H-indole | C10H11N | CID 261160.

- Chem-Impex. (n.d.). 1-Ethyl-1H-indole-5-carbaldehyde.

- SpectraBase. (n.d.). 1H-Indol-5-ol, 3-(2-aminoethyl-1,1,2,2-D4)-.

- US EPA. (2025, December 4). 1H-Indol-5-ol, 3-(2-aminoethyl)- - Substance Details - SRS.

- PubMed. (2015, May 28). Crystal Structure of 1-ethyl-5-iodo-indolin-2-one.

- Echemi. (n.d.). 10604-59-8, 1-Ethyl-1H-indole Formula.

- National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-ethyl- - the NIST WebBook.

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. zienjournals.com [zienjournals.com]

- 7. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omicsonline.org [omicsonline.org]

- 9. journals.iucr.org [journals.iucr.org]

- 10. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. sptlabtech.com [sptlabtech.com]

- 13. benchchem.com [benchchem.com]

- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 18. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 19. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 20. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fiveable.me [fiveable.me]

- 22. youtube.com [youtube.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Characterization of 1-Ethyl-1H-indol-5-ol

[1]

Executive Summary

1-Ethyl-1H-indol-5-ol (also known as 1-ethyl-5-hydroxyindole) is a bicyclic heteroaromatic compound serving as a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting serotonergic receptors or acting as kinase inhibitors.[1]

This guide provides a comprehensive analysis of its solubility landscape.[1][2][3][4] Due to the limited availability of public experimental data for this specific derivative, the solubility profile presented here is derived from quantitative structure-property relationship (QSPR) analysis of the parent scaffold (5-hydroxyindole) and homologous alkyl-indoles.[1][4] This is complemented by a rigorous Standard Operating Procedure (SOP) for experimental validation.

Physicochemical Identity

| Property | Value (Predicted/Analog) | Rationale |

| Molecular Formula | C₁₀H₁₁NO | Indole core + Ethyl group + Hydroxyl group |

| Molecular Weight | 161.20 g/mol | - |

| LogP (Octanol/Water) | ~2.1 – 2.4 | Base 5-OH-Indole (1.[1][5][6]4) + Ethyl shift (+0.[1][4]8) |

| pKa (Acidic) | ~10.0 (Phenolic OH) | Indole Nitrogen is alkylated; non-acidic.[1][4] |

| H-Bond Donors | 1 (Phenolic OH) | - |

| H-Bond Acceptors | 2 (O, N) | - |

Solubility Landscape & Solvent Selection

The solubility of 1-Ethyl-1H-indol-5-ol is governed by the competition between the lipophilic N-ethyl indole core and the hydrophilic phenolic hydroxyl group.[1]

Predicted Solubility Profile

The following table categorizes solvents based on thermodynamic compatibility (Hansen Solubility Parameters).

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions; solvent acts as H-bond acceptor for the phenolic -OH.[1] |

| Polar Protic | Methanol, Ethanol | High (>50 mg/mL) | Excellent H-bond networking.[1][4] The ethyl group does not significantly hinder solvation in lower alcohols.[1][4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | Favorable dispersion forces and weak H-bonding; ideal for extraction/workup.[1][4] |

| Esters/Ethers | Ethyl Acetate, THF | Moderate (5–20 mg/mL) | Good acceptors, but less effective at solvating the aromatic core than chlorinated solvents.[1][4] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | The lipophilic ethyl-indole scaffold dominates; water lattice energy is too high to be disrupted.[1][4] |

| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation of Phenol (pKa ~10) forms the phenolate anion, drastically increasing solubility.[1][4] |

| Hydrocarbons | Hexane, Heptane | Insoluble | Lack of polar interactions; useful as anti-solvents for recrystallization.[1][4] |

Mechanistic Visualization

The following diagram illustrates the molecular interactions dictating solubility in different media.

Caption: Interaction map showing how functional groups of 1-Ethyl-1H-indol-5-ol dictate solvent compatibility.

Experimental Protocol: Solubility Determination

For critical drug development workflows, predicted values must be validated.[1][4] This Standard Operating Procedure (SOP) utilizes the Shake-Flask method coupled with HPLC quantification, the gold standard for equilibrium solubility.[1][4]

Phase A: Preparation

Materials:

-

1-Ethyl-1H-indol-5-ol (Solid, >98% purity).[1]

-

Target Solvents (HPLC Grade).

-

0.45 µm PTFE Syringe Filters (Nylon for aqueous, PTFE for organic).[1][4]

Phase B: The Workflow

-

Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-sealed glass vial.

-

Equilibration: Agitate at 25°C ± 0.1°C for 24 hours at 200 RPM.

-

Sedimentation: Stop agitation and allow the vial to stand for 4 hours (or centrifuge at 10,000 rpm for 10 min) to settle undissolved particles.

-

Sampling: Withdraw the supernatant carefully.

-

Dilution: Dilute the filtrate (e.g., 1:100) with the mobile phase to bring the concentration within the linear dynamic range of the detector.[1][4]

Phase C: Quantification (HPLC Conditions)

Thermodynamic Modeling

To predict solubility at different temperatures (e.g., for cooling crystallization design), experimental data should be fitted to the Modified Apelblat Equation .[1][4] This semi-empirical model correlates mole fraction solubility (

Applications in Purification

Based on the differential solubility profile, the following purification strategies are recommended:

-

Recrystallization (Anti-Solvent Method):

-

Dissolve the crude compound in a minimum volume of warm Ethanol or Ethyl Acetate .[1][4]

-

Slowly add Hexane or Heptane (Anti-solvent) until turbidity persists.[1][4]

-

Why? The lipophilic ethyl group keeps it soluble in EtOAc, but the disruption of the solvent lattice by non-polar hexane forces the crystal lattice to reform.[1][4]

-

-

Acid-Base Extraction:

References

-

PubChem. 5-Hydroxyindole (Compound Summary). National Library of Medicine.[1][4] Available at: [Link][1][4]

-

NIST Chemistry WebBook. 1H-Indole, 1-ethyl- (Thermochemical Data).[1][4] National Institute of Standards and Technology.[1][4][7] Available at: [Link][1][4]

-

Jouyban, A. Handbook of Solubility Data for Pharmaceuticals.[1][4] CRC Press, 2009.[1][4] (Standard reference for Apelblat modeling protocols).

-

Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[1][4] European Journal of Pharmaceutical Sciences, 2004.[1][4] (Methodology for pKa-solubility correlation).

Sources

- 1. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. labfind.co.kr [labfind.co.kr]

- 4. ajrconline.org [ajrconline.org]

- 5. PubChemLite - Ethyl 1-ethyl-5-hydroxy-2-methyl-1h-indole-3-carboxylate (C14H17NO3) [pubchemlite.lcsb.uni.lu]

- 6. 38189-61-6|1-Ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 1H-Indole, 1-ethyl- [webbook.nist.gov]

Discovery and isolation of 1-Ethyl-1H-indol-5-ol

An In-Depth Technical Guide to the Synthesis, Isolation, and Characterization of 1-Ethyl-1H-indol-5-ol

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives demonstrating a vast spectrum of biological activities and material properties. This technical guide presents a comprehensive, field-proven methodology for the synthesis, isolation, and definitive characterization of 1-Ethyl-1H-indol-5-ol, a specific derivative with potential as a building block in drug discovery programs. This document moves beyond a simple recitation of steps to provide the underlying scientific rationale for key experimental choices, ensuring reproducibility and empowering researchers to adapt the protocol to their specific needs. The protocols described herein are designed as a self-validating system, culminating in a suite of analytical data to unequivocally confirm the identity and purity of the target compound.

Introduction and Strategic Overview

1-Ethyl-1H-indol-5-ol is a functionalized indole derivative. The strategic introduction of an ethyl group at the N-1 position can modulate the compound's electronic properties and steric profile, influencing its interaction with biological targets. The presence of the C-5 hydroxyl group provides a critical handle for further synthetic elaboration or for direct interaction with receptor sites.

Given the absence of a dedicated industrial-scale synthesis for this specific molecule, this guide proposes a robust and efficient synthetic strategy based on fundamental, high-yielding organic reactions. The chosen pathway prioritizes commercially available starting materials, operational simplicity, and high selectivity.

Retrosynthetic Analysis

The most logical and direct synthetic approach involves the selective N-alkylation of a readily available indole precursor. Our retrosynthetic analysis identifies 1H-indol-5-ol as the ideal starting material and an ethylating agent as the sole reagent required to form the target C-N bond. This one-step approach is advantageous due to its atom economy and avoidance of complex intermediate stages.

Caption: Retrosynthetic approach for 1-Ethyl-1H-indol-5-ol.

Synthesis and Isolation: A Validated Protocol

This section details the complete workflow, from the initial reaction setup to the isolation of the purified final product. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism and potential troubleshooting pathways.

Step 1: Selective N-Ethylation of 1H-indol-5-ol

The core of the synthesis is the deprotonation of the indole nitrogen followed by nucleophilic attack on an ethylating agent. The indole N-H proton is significantly more acidic than the phenolic O-H proton, allowing for selective deprotonation under carefully controlled conditions with an appropriate base.

Scientific Rationale:

-

Base Selection: Sodium hydride (NaH) is an ideal non-nucleophilic strong base for this transformation. It irreversibly deprotonates the indole nitrogen, generating the highly nucleophilic indole anion and hydrogen gas, driving the reaction forward.[1] Weaker bases like potassium carbonate (K2CO3) could also be used, potentially requiring higher temperatures, but NaH ensures complete and rapid anion formation.

-

Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice. Its polar aprotic nature effectively solvates the sodium cation of the indole anion without interfering with its nucleophilicity.[1] Its high boiling point also allows for a broad range of reaction temperatures if heating is required.

-

Alkylating Agent: Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of iodide. It is added after deprotonation is complete to prevent it from reacting with the base.

Caption: Experimental workflow for the N-Ethylation of 1H-indol-5-ol.

Detailed Protocol:

-

To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1H-indol-5-ol (1.0 eq).

-

Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved.

-

Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add ethyl iodide (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting material, excess reagents, and any potential side products. Silica gel column chromatography is the standard and most effective method for purifying indole derivatives.[2][3]

Scientific Rationale:

-

Stationary Phase: Silica gel is a polar stationary phase that effectively separates compounds based on their polarity.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (hexane or petroleum ether) and a more polar solvent (ethyl acetate) is a common starting point.[2] The optimal ratio is determined by TLC analysis to achieve a retention factor (Rf) of 0.2-0.4 for the target compound, which generally provides the best separation.[2] A gradient elution, starting with a low polarity mixture and gradually increasing the ethyl acetate concentration, is often effective for separating closely related compounds.

-

Visualization: Indole derivatives are typically UV-active due to their aromatic structure, allowing for easy visualization on TLC plates under UV light (254 nm).[2]

Detailed Protocol:

-

Prepare a slurry of silica gel in a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

-

Pack a glass column with the slurry to create the stationary phase.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

-

Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 5% EtOAc/Hexane) and gradually increasing the polarity (e.g., to 20-30% EtOAc/Hexane).

-

Collect fractions and monitor them by TLC, visualizing with a UV lamp.

-

Combine the fractions containing the pure product (identified by a single spot at the correct Rf value).

-

Evaporate the solvent under reduced pressure to yield the purified 1-Ethyl-1H-indol-5-ol.

Structural Elucidation and Data Analysis

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The following data represent the expected analytical results for 1-Ethyl-1H-indol-5-ol.

Spectroscopic Data Summary

The following table summarizes the expected key data points for the successful validation of the target compound.

| Analytical Technique | Expected Result | Rationale |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): m/z = 161.08 | Corresponds to the molecular formula C₁₀H₁₁NO. |

| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments | Confirms the presence and connectivity of all protons. |

| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 for detailed assignments | Confirms the carbon skeleton of the molecule. |

| Infrared (IR) Spectroscopy | ~3400 cm⁻¹ (broad), ~2975 cm⁻¹, ~1600 cm⁻¹ | O-H stretch (hydroxyl), C-H stretch (alkyl/aryl), C=C stretch (aromatic).[4] |

Table 1: Summary of Expected Analytical Data.

NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H (Ethyl -CH₃) | ~1.4 | Triplet (t) | ~7.3 |

| H (Ethyl -CH₂) | ~4.1 | Quartet (q) | ~7.3 |

| H (Phenolic -OH) | ~4.8-5.5 | Broad Singlet (br s) | - |

| H3 | ~6.4 | Doublet (d) | ~3.1 |

| H6 | ~6.8 | Doublet of Doublets (dd) | ~8.7, 2.4 |

| H2 | ~7.0 | Doublet (d) | ~3.1 |

| H4 | ~7.1 | Doublet (d) | ~2.4 |

| H7 | ~7.2 | Doublet (d) | ~8.7 |

Table 3: Predicted ¹³C NMR Chemical Shifts.

| Carbon Assignment | Expected δ (ppm) |

|---|---|

| Ethyl -CH₃ | ~15.5 |

| Ethyl -CH₂ | ~45.0 |

| C3 | ~101.0 |

| C4 | ~104.0 |

| C7 | ~111.5 |

| C6 | ~112.0 |

| C2 | ~123.0 |

| C3a | ~129.0 |

| C7a | ~131.0 |

| C5 | ~150.0 |

Note: NMR chemical shifts are predictions based on standard values for indole derivatives and may vary slightly based on solvent and experimental conditions.[5]

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak.

-

Molecular Formula: C₁₀H₁₁NO

-

Exact Mass: 161.0841 g/mol

-

Expected M⁺ Peak: m/z = 161

-

Key Fragmentation: A significant fragment at m/z = 146 ([M-CH₃]⁺) corresponding to the loss of a methyl radical is anticipated, which is a characteristic fragmentation pattern for N-ethyl indoles.[6][7]

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis, isolation, and characterization of 1-Ethyl-1H-indol-5-ol. By following the selective N-ethylation protocol and subsequent chromatographic purification, researchers can reliably obtain this valuable chemical building block in high purity. The comprehensive analytical data presented serves as a benchmark for the validation of the final product, ensuring the integrity of subsequent research and development efforts. This methodology is robust, scalable, and rooted in well-established chemical principles, making it an authoritative resource for professionals in the field.

References

-

Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent-Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2217–2220. Retrieved February 29, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-indole. PubChem. Retrieved February 29, 2024, from [Link]

-

Schmer, G., & Roberts, J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264–271. Retrieved February 29, 2024, from [Link]

- Yamada, H., et al. (1992). Process of preparing purified aqueous indole solution. U.S. Patent No. 5,085,991.

-

Abbiati, G., et al. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 30(7), 1234. Retrieved February 29, 2024, from [Link]

-

NIST. (n.d.). 1H-Indole, 1-ethyl-. NIST WebBook. Retrieved February 29, 2024, from [Link]

-

Hassan, A. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(9), 1234. Retrieved February 29, 2024, from [Link]

-

Sotor, M., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. Retrieved February 29, 2024, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved February 29, 2024, from [Link]

-

Fiaschi, M., et al. (2024). Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent - Supporting Information. Dalton Transactions. Retrieved February 29, 2024, from [Link]

- Shieh, W.-C., et al. (2005). N-alkylation of indole derivatives. U.S. Patent No. 6,972,336B2.

-

Chemical Properties of 1H-Indol-5-ol (CAS 1953-54-4). (n.d.). Cheméo. Retrieved February 29, 2024, from [Link]

-

1H-Indol-5-ol, 3-(2-aminoethyl-1,1,2,2-D4)-. (n.d.). SpectraBase. Retrieved February 29, 2024, from [Link]

-

Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica. Retrieved February 29, 2024, from [Link]

-

NIST. (n.d.). 1H-Indol-5-ol. NIST WebBook. Retrieved February 29, 2024, from [Link]

-

Pálvölgyi, B., et al. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 51(11), 2635. Retrieved February 29, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1H-indol-5-yl)ethan-1-one. PubChem. Retrieved February 29, 2024, from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved February 29, 2024, from [Link]

-

Indole at BMRB. (n.d.). BMRB. Retrieved February 29, 2024, from [Link]

-

Ethyl 1H-indole-5-carboxylate. (n.d.). MilliporeSigma. Retrieved February 29, 2024, from [Link]

-

NIST. (n.d.). 1H-Indole, 1-ethyl-. NIST WebBook. Retrieved February 29, 2024, from [Link]

-

Al-Soud, Y. A., et al. (2020). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Retrieved February 29, 2024, from [Link]

-

A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (2024). ACS Publications. Retrieved February 29, 2024, from [Link]

-

Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. (2018). ResearchGate. Retrieved February 29, 2024, from [Link]

-

Indole Synthesis: A Review and Medicinal Uses of Their Derivatives. (2025). International Journal of Pharmaceutical Sciences. Retrieved February 29, 2024, from [Link]

-

ISOLATION AND IDENTIFICATION OF A NEW ANTIPROLIFERATIVE INDOLOCARBAZOLE ALKALOID DERIVATIVE EXTRACTED FROM FARMED SHRIMP (Litope). (2022). Journal of Microbiology, Biotechnology and Food Sciences. Retrieved February 29, 2024, from [Link]

-

SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. (2021). DergiPark. Retrieved February 29, 2024, from [Link]

-

Exact mass measurements of compounds 1-8 as [M 1 H] 1 and some of their fragments using positive ESI-TOF. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved February 29, 2024, from [Link]

-

Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. (2021). Molecules. Retrieved February 29, 2024, from [Link]

-

Figure S5. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 1H-Indol-5-ol [webbook.nist.gov]

- 5. bmse000097 Indole at BMRB [bmrb.io]

- 6. 1-Ethyl-1H-indole | C10H11N | CID 261160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Indole, 1-ethyl- [webbook.nist.gov]

Theoretical Studies on the Reactivity of 1-Ethyl-1H-indol-5-ol: A Computational Framework for Drug Discovery and Synthesis

An In-depth Technical Guide:

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2] Understanding the chemical reactivity of substituted indoles is paramount for the rational design of novel therapeutics and the optimization of synthetic pathways. This technical guide provides a comprehensive theoretical framework for investigating the reactivity of a specific, yet representative, derivative: 1-Ethyl-1H-indol-5-ol. We will delve into the application of quantum chemical methods, particularly Density Functional Theory (DFT), to elucidate the electronic structure and predict the reactive behavior of this molecule. This guide is intended for researchers, computational chemists, and drug development professionals, offering both foundational principles and detailed, actionable protocols for in-silico reactivity analysis. We will explore a suite of reactivity descriptors, including Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Fukui functions, to build a holistic model of the molecule's reactivity. The ultimate goal is to demonstrate how these theoretical insights can directly inform synthetic strategies, predict metabolic fate, and guide structure-activity relationship (SAR) studies.

Introduction

The Enduring Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged" scaffold in drug discovery. Its unique electronic properties and its ability to participate in various non-covalent interactions make it a versatile building block for targeting a wide range of biological receptors and enzymes.[2] From the neurotransmitter serotonin to the anti-migraine drug Sumatriptan and the anti-inflammatory agent Indomethacin, the indole motif is a recurring feature in successful pharmaceuticals.[2][3] The reactivity of the indole core, particularly its high electron density which makes it susceptible to electrophilic attack, is a key feature that medicinal chemists exploit.[4][5]

1-Ethyl-1H-indol-5-ol: A Representative Model System

For this guide, we focus on 1-Ethyl-1H-indol-5-ol. This molecule incorporates two important substituents that modulate the reactivity of the parent indole ring:

-

N-Ethyl Group: Alkylation of the indole nitrogen removes the acidic N-H proton, altering the molecule's hydrogen bonding capabilities and electronic distribution.

-

5-Hydroxy Group: The hydroxyl group is a strong electron-donating group via resonance. Its presence is expected to significantly enhance the electron density of the bicyclic system, thereby influencing the regioselectivity of its reactions.

A thorough understanding of the interplay between these substituents is crucial for predicting the molecule's behavior in both chemical reactions and biological systems.

The Power of Theoretical Chemistry in Reactivity Prediction

Modern computational chemistry provides a powerful toolkit for probing molecular structure and reactivity without the need for extensive empirical experimentation.[6] By solving the electronic Schrödinger equation (or approximations thereof), we can calculate a wide range of molecular properties that act as reliable predictors of chemical behavior. This in-silico approach allows for rapid screening of ideas, exploration of reaction mechanisms, and a deeper, more causal understanding of why molecules react the way they do.

Foundational Principles of Indole Reactivity

The indole ring is an aromatic system with 10 π-electrons. The nitrogen lone pair participates in the aromatic system, leading to a high electron density within the rings. Generally, the pyrrole ring is more electron-rich and thus more reactive towards electrophiles than the benzene ring.[4] The C3 position is the most nucleophilic and is the typical site of electrophilic aromatic substitution.[5] This is because the intermediate cation (the sigma complex) formed upon attack at C3 is the most stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.

Computational Methodology for Reactivity Analysis

A robust computational workflow is essential for obtaining reliable and reproducible results. The following sections outline the key components of such a workflow.

Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium-sized organic molecules. It offers a favorable balance between accuracy and computational cost. DFT methods calculate the electronic energy and properties of a molecule based on its electron density, rather than the complex many-electron wavefunction.

Selecting Appropriate Functionals and Basis Sets

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set.

-

Functionals: For general-purpose reactivity studies of organic molecules, hybrid functionals like B3LYP are a common starting point. For more accurate barrier height calculations, meta-hybrid functionals such as M06-2X are often recommended.[7]

-

Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are typically sufficient. The inclusion of polarization functions (d,p) is crucial for describing bonding accurately, and diffuse functions (+) are important for anions or systems with significant non-covalent interactions.

Modeling Solvent Effects

Reactions are rarely performed in the gas phase. The surrounding solvent can significantly influence reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for bulk solvent effects by treating the solvent as a continuous dielectric medium.

Key Theoretical Reactivity Descriptors

From a single DFT calculation, a wealth of information can be extracted in the form of reactivity descriptors. These descriptors provide a conceptual framework for understanding and quantifying the reactivity of 1-Ethyl-1H-indol-5-ol.

-

Structure Input: Build the 3D structure of 1-Ethyl-1H-indol-5-ol using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Method: DFT (e.g., B3LYP functional).

-

Basis Set: e.g., 6-31G(d,p).

-

Solvent Model: e.g., PCM for a chosen solvent like water or methanol.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

-